molecular formula C15H18N2OS2 B2412368 (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 324547-34-4

(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Cat. No. B2412368
CAS RN: 324547-34-4
M. Wt: 306.44
InChI Key: QNGQLFXXPOFBDK-LCYFTJDESA-N
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Description

“(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one” is a chemical compound. It is also known as 5-(4-Dimethylaminobenzylidene)rhodanine, which is a silver-specific dye used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, it was characterized by UV-Visible, FTIR, CHN-elemental analysis, PXRD, HRMS, and NMR (1H, 13C, DEPT, 1H-1H COSY, NOESY, HSQC, and HBMC) spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction, which revealed strong intermolecular interactions between dimers of the compound connected to each other through dipole–dipole interactions S–C, N–C y O–C in the absence of hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, significant acidochromic behavior was observed for 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone 1e. This result is owing to the preferential protonation of the chromophoric N, N -dimethylamino group, that is, quaternary salt formation and deactivation of the resonance system .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. It is an off-white solid with a melting point of 118–121°C. Its 1H NMR spectrum shows signals at 3.02 (s, 6H, (CH3)2); 6.79 (d, 2H, JHH = 9.0 Hz, Ar-H); 7.16 (t, 2H, JHH = 7.5 Hz, Ar-H); 7.33 (t, 1H, JHH = 7.0 Hz, Ar-H); 7.46 (t, 1H, JHH = 8.0 Hz, Ar-H); 7.76 (d, 2H, JHH = 8.5 Hz, Ar-H); 8.32 (s, 1H, HCN). The FTIR spectrum shows peaks at 2881 (CH), 1600 (HCN), 1523 (NO), 1363 (CN) cm-1 .

Scientific Research Applications

Future Directions

The future directions for the study of this compound could include further investigation of its synthesis, characterization, and potential applications. For instance, significant acidochromic behavior was observed for 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone 1e, suggesting potential applications in the field of acid-base indicators .

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-10(2)17-14(18)13(20-15(17)19)9-11-5-7-12(8-6-11)16(3)4/h5-10H,1-4H3/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGQLFXXPOFBDK-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

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